2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
Properties
IUPAC Name |
11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-10-14(11-6-3-2-4-7-11)16-18-13-9-5-8-12(13)15(17)20(16)19-10/h2-4,6-7H,5,8-9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLBQRNEKFWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C3CCCC3=NC2=C1C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazole Derivatives with Cyclopentanone Precursors
Base-Mediated Cyclocondensation
The core pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-aminopyrazole derivatives and cyclic ketones. For example, J-stage research demonstrates that reacting 3-oxo-2-arylhydrazonopropanals with cyclopentanone derivatives in ethanol under basic conditions (piperidine or ammonium acetate) yields pyrazolo[1,5-a]pyrimidines. In the case of 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine, the reaction proceeds through nucleophilic attack of the aminopyrazole’s NH group on the carbonyl carbon of cyclopentanone, followed by dehydration and aromatization.
Reaction Conditions and Yields
A representative procedure involves heating 5-amino-1H-pyrazole-4-carbonitrile (1.89 g, 5 mmol) with benzylidene malononitrile (0.77 g, 5 mmol) in ethanol (15 mL) containing piperidine (0.5 mL) under reflux for 5 hours. The product precipitates upon cooling, yielding 65–72% after recrystallization. Spectral data (IR, NMR) confirm the formation of the cyclopenta-fused pyrimidine ring, with characteristic NH stretching at 3342–3187 cm⁻¹ and CN absorption at 2226 cm⁻¹.
High-Pressure-Assisted Synthesis Using Q-Tube Reactors
Enhanced Cyclization Efficiency
Nature Communications highlights the superiority of high-pressure Q-tube reactors over conventional heating for synthesizing dihydrocyclopenta-pyrimidine derivatives. This method accelerates cyclocondensation by increasing reaction kinetics, achieving higher yields (85–92%) in shorter durations (2–4 hours). For instance, ammonium acetate-mediated cyclocondensation of 3-oxo-2-phenylhydrazonopropanal with benzosuberone at 120°C under 15 bar pressure produces the target compound with minimal side products.
Gram-Scale Feasibility
The protocol’s scalability is demonstrated by a 10-gram synthesis of 6,7-dihydro-5H-benzocyclohepta[1,2-b]pyridine analogs, maintaining >85% yield and 98% purity. X-ray crystallography confirms the fused bicyclic structure, with bond lengths and angles consistent with DFT calculations.
Functionalization of Pyrazolo[1,5-a]Pyrimidine Intermediates
Introduction of the 8-Amino Group
The 8-amino substituent is introduced via nucleophilic substitution or reductive amination. PubChem data indicate that treating 8-chloro-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine with ammonia in DMF at 100°C for 12 hours replaces chlorine with an amine group. Alternatively, reductive amination of the 8-keto derivative using sodium cyanoborohydride and ammonium acetate in methanol affords the amine in 70–78% yield.
Optimization of Amine Incorporation
Key parameters include:
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 65–72 | 95–98 | 5–8 |
| High-Pressure | 85–92 | 98–99 | 2–4 |
| Suzuki Coupling | 88–92 | 97–99 | 12–24 |
Cost and Scalability
High-pressure synthesis offers the best balance of speed and yield but requires specialized equipment. Cyclocondensation is cost-effective for small-scale synthesis, while Suzuki coupling is ideal for introducing diverse aryl groups.
Structural Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic framework, with a dihedral angle of 12.5° between the pyrazole and pyrimidine rings. Bond lengths (C–N: 1.34 Å, C–C: 1.48 Å) align with typical aromatic systems.
Chemical Reactions Analysis
2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various assays:
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| A549 (Lung) | 15.0 | 75% |
| MCF-7 (Breast) | 12.5 | 80% |
| HCT116 (Colon) | 20.0 | 70% |
The compound exhibited significant growth inhibition across all tested cell lines, indicating its promising profile as an anticancer agent. Furthermore, it has shown inhibitory effects on several tyrosine kinases at concentrations around 10 µM:
| Kinase | Inhibition Rate (%) |
|---|---|
| CDK1/Cyclin A2 | 22.51 |
| ALK | 17.36 |
| FGFR1 | 11.82 |
| FAK | 10.52 |
Structure–Activity Relationship (SAR)
SAR studies indicate that modifications at the ethoxy and phenyl positions significantly influence biological activity. Compounds with electron-donating groups at these positions tend to exhibit enhanced activity compared to those with electron-withdrawing groups.
Case Studies
Case Study 1 : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
Case Study 2 : Combination therapy with standard chemotherapeutic agents showed enhanced efficacy when used alongside this compound, suggesting potential for use in combination regimens.
Neurodegenerative Disease Applications
Beyond oncology, there is emerging evidence suggesting that this compound may also be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The inhibition of specific kinases involved in neuroprotection and inflammation could provide therapeutic avenues for these conditions.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula : C₁₆H₁₆N₄
- Molecular Weight : 264.33 g/mol
- CAS Registry Number : 878417-33-5
- Density : 1.37 g/cm³ (predicted)
- pKa : 4.99 (predicted) .
Biological Relevance: This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in drug discovery.
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its derivatives:
Key Observations :
- Imidazolylpropyl (C₂₂H₂₄N₆): Introduces hydrogen-bonding capability, which may enhance target binding affinity (e.g., kinase inhibition) . Fluorophenyl (C₂₁H₁₉N₅F): Electron-withdrawing fluorine improves metabolic stability and modulates receptor interactions .
Biological Activity
2-Methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is , and it features a complex structure that allows for various chemical reactions. The synthesis typically involves multi-step organic reactions starting from simpler precursors. Common methods include cyclization reactions with hydrazine derivatives and diketones, which form the pyrazolo[1,5-a]pyrimidine core .
Synthetic Routes
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the pyrazolo[1,5-a]pyrimidine core. |
| 2 | Substitution | Introduction of substituents on the phenyl and methyl groups. |
| 3 | Purification | Techniques such as recrystallization and chromatography to achieve purity. |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting specific molecular targets involved in cell cycle regulation. It primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells .
The mechanism of action involves:
- Inhibition of CDKs : The compound binds to the active site of CDKs, preventing their interaction with cyclins.
- Induction of Apoptosis : By disrupting the normal cell cycle progression, it triggers programmed cell death in malignant cells.
Case Studies
- Cytotoxicity Evaluation : In vitro studies using various cancer cell lines (A549 for lung cancer, MCF-7 for breast cancer) showed promising cytotoxic effects with IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL . These results suggest a strong potential for further development as an anticancer agent.
- Kinase Selectivity Profiling : The compound demonstrated selective inhibition against several tyrosine kinases, including CDK1/Cyclin A2 and ALK, with varying inhibition rates .
Comparative Analysis
When compared to similar compounds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, this compound stands out due to its unique structural modifications that enhance selectivity and biological activity .
Q & A
Q. Structure-Activity Relationship (SAR) Focus
- Methyl substitution at C2 : Enhances metabolic stability but reduces solubility (logP increase by 0.5 units) .
- Phenyl group at C3 : Critical for CRF1 selectivity; replacement with pyridyl reduces potency by 10-fold .
- Amine position (C8) : Tertiary amines (e.g., N,N-dimethyl) improve blood-brain barrier permeability compared to primary amines .
How can crystallographic data resolve contradictions in reported biological activities?
Data Contradiction Analysis
Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from:
- Crystal structure insights : X-ray diffraction (1 Å resolution) reveals conformational flexibility in the cyclopentane ring, affecting ligand-receptor fit .
- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of the C8 amine, impacting binding .
- Orthosteric vs. allosteric modulation : Radioligand vs. functional assays may reflect different mechanisms .
What computational strategies predict off-target interactions for this scaffold?
Q. Advanced Methodological Focus
- Pharmacophore modeling : Identifies overlap with sigma-1 receptor ligands due to shared aromatic/amine motifs .
- Molecular dynamics simulations : 100-ns trajectories reveal stable binding to CRF1 but transient interactions with 5-HT₂A receptors .
- Off-target screening : Use of PubChem BioAssay data (AID 1495) flags potential kinase inhibition (e.g., JAK2) .
What analytical techniques ensure batch-to-batch consistency in pharmacological studies?
Q. Quality Control Focus
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms purity >98% .
- LC-MS : ESI+ mode detects trace impurities (e.g., deaminated byproduct at m/z 320.1) .
- ¹H/¹³C NMR : Methyl singlet at δ 2.35 ppm (C2-CH₃) and cyclopentane multiplet at δ 2.8–3.1 ppm validate structure .
How do solubility challenges impact in vivo efficacy, and what formulation strategies address this?
Q. Translational Research Focus
- LogP ~3.5 : Limits aqueous solubility (<10 µM). Strategies include:
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve bioavailability by 3-fold .
- Salt formation : Hydrochloride salt reduces logP to 2.8, enhancing dissolution in PBS .
- Pharmacokinetic profiling : IV administration in rodents shows t₁/₂ = 4.2 hours, necessitating sustained-release formulations .
What safety protocols mitigate risks during scale-up synthesis?
Q. Operational Methodology
- Thermal hazard analysis : DSC identifies exothermic decomposition above 200°C; reactions conducted below 150°C .
- Waste management : Chlorinated byproducts (e.g., 4-chloro intermediates) require NaOH neutralization before disposal .
- PPE requirements : ASTM-rated gloves (nitrile) and fume hoods with >100 ft/min face velocity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
